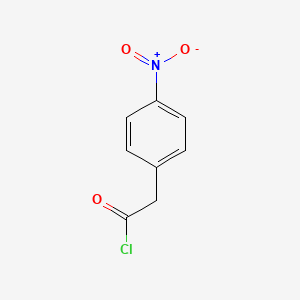

2-(4-Nitrophenyl)acetyl chloride

Descripción general

Descripción

2-(4-Nitrophenyl)acetyl chloride, also known as 4-Nitrophenylacetyl chloride, is an organic compound with the chemical formula C8H6ClNO3. It is a white solid with a melting point of 58-60°C. It is soluble in organic solvents such as methanol and ethanol, but insoluble in water. The compound is used in the synthesis of various pharmaceuticals and other compounds.

Aplicaciones Científicas De Investigación

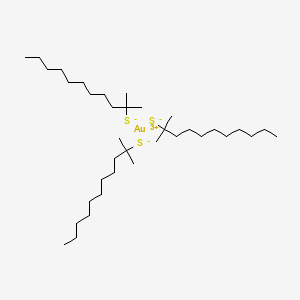

Synthesis of Aromatic SAMs on Gold Surfaces

4-Nitrophenyl sulfenyl chloride has been utilized as a precursor for the formation of densely packed aromatic self-assembled monolayers (SAMs) on gold surfaces. This application highlights the compound's role in surface chemistry, particularly in creating organized molecular structures with potential applications in nanotechnology and materials science (Houmam et al., 2011).

Palladium-Catalyzed Decarboxylative Coupling

The palladium-catalyzed decarboxylative cross-coupling of potassium 2- and 4-nitrophenyl acetates with aryl chlorides and bromides showcases another significant application. This reaction pathway offers a method for preparing diverse 1,1-diaryl methanes and their derivatives, demonstrating the compound's utility in organic synthesis and the development of novel organic molecules (Shang et al., 2011).

Preparation of Vinamidinium Salts

In the preparation of vinamidinium hexafluorophosphate salts, substituted acetic acids or acetyl chlorides react to yield these salts in moderate to excellent yields. This application is critical in synthesizing nonhygroscopic solids that are easily handled, serving as intermediates in various chemical syntheses (Davies et al., 2000).

Hydroxyl Protecting Group

The (2-nitrophenyl)acetyl (NPAc) group has been reported as a selectively removable hydroxyl protecting group. This application is particularly relevant in carbohydrate chemistry, where the NPAc group offers a method for protecting hydroxyl functions during synthetic transformations (Daragics & Fügedi, 2010).

Grafting on Carbon and Metallic Surfaces

The grafting of 4-nitrophenyl groups on carbon or metallic surfaces without electrochemical induction presents a novel approach to surface modification. This process has potential applications in materials science, where surface properties need to be tailored for specific applications (Adenier et al., 2005).

Corrosion Inhibition

Yttrium 3-(4-nitrophenyl)-2-propenoate has been identified as an effective corrosion inhibitor for copper alloy in chloride solution. This application underscores the compound's significance in materials science, particularly in protecting metals from corrosion in harsh environments (Nam et al., 2016).

Propiedades

IUPAC Name |

2-(4-nitrophenyl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO3/c9-8(11)5-6-1-3-7(4-2-6)10(12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYXZTVPBFJQFBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00198471 | |

| Record name | Benzeneacetyl chloride, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Nitrophenyl)acetyl chloride | |

CAS RN |

50434-36-1 | |

| Record name | Benzeneacetyl chloride, 4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050434361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetyl chloride, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

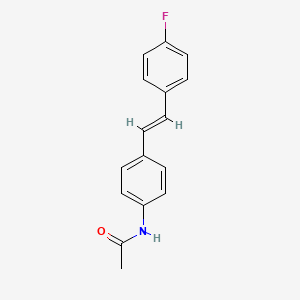

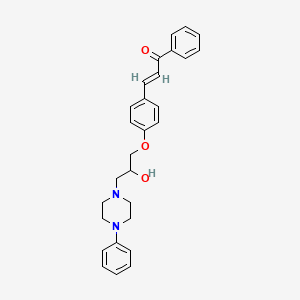

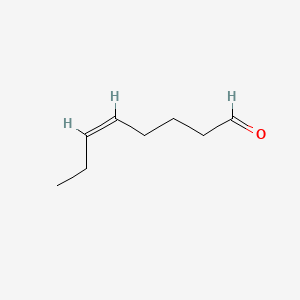

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-[(3,7-dimethyl-2,6-octadienyl)oxy]acetaldehyde](/img/structure/B1623672.png)